molecular formula C7H8O5 B3325367 Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 21053-90-7

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No.: B3325367
CAS No.: 21053-90-7
M. Wt: 172.13 g/mol
InChI Key: NXSHHTJWIOPOBF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound belonging to the class of furan derivatives. This compound is characterized by a furan ring substituted with an ethyl ester, a hydroxyl group, and a keto group. It is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as Ethyl 4-hydroxy-2-oxo-2,5-dihydro-3-furancarboxylate, primarily targets promyelocytic leukemia HL-60 cells . These cells are a type of cancer cell that is often used in research to study the effects of various compounds on cell survival, cell cycle profile, and apoptosis .

Mode of Action

The compound interacts with its targets by inducing apoptosis , a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . Additionally, the compound upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein . These interactions result in changes in the cell cycle profile, leading to a reduction in cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can trigger apoptosis. The compound also decreases the mitochondrial membrane potential , which is a critical event in the early phases of cell apoptosis .

Result of Action

The primary result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound’s action also results in an increase in intracellular Ca2+ and ROS production, a decrease in mitochondrial membrane potential, and changes in the expression levels of Bax and Bcl-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate typically involves the condensation of ethyl acetoacetate with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is refluxed, leading to the formation of the desired furan derivative through cyclization and dehydration steps.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with various nucleophiles under appropriate conditions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

  • Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
  • Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-furancarboxylate
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-hydroxy-5-oxo-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-2-11-6(9)5-4(8)3-12-7(5)10/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHHTJWIOPOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(COC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716413
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21053-90-7
Record name Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

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